molecular formula C36H60N2 B15089455 4,4'-Ditridecyl-2,2'-bipyridine CAS No. 91657-26-0

4,4'-Ditridecyl-2,2'-bipyridine

Cat. No.: B15089455
CAS No.: 91657-26-0
M. Wt: 520.9 g/mol
InChI Key: JSVSZYZARGPNLA-UHFFFAOYSA-N
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Description

4,4’-Ditridecyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. It consists of two pyridine rings connected at the 2 and 2’ positions, with tridecyl groups attached at the 4 and 4’ positions. The molecular formula is C36H60N2 , and it has a molecular weight of 520.89 g/mol . This compound is known for its applications in coordination chemistry, where it acts as a ligand forming complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ditridecyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , where a halogenated pyridine reacts with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere.

Industrial Production Methods: Industrial production of 4,4’-Ditridecyl-2,2’-bipyridine may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Ditridecyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-Ditridecyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization . The molecular targets include transition metals like palladium, platinum, and ruthenium, which are commonly used in catalytic processes .

Comparison with Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.

    4,4’-Bipyridine: Similar to 4,4’-Ditridecyl-2,2’-bipyridine but without the tridecyl groups, used in the synthesis of coordination polymers.

    2,2’-Bipyridine-4,4’-dicarboxylic acid: Used in dye-sensitized solar cells and coordination chemistry.

Uniqueness: 4,4’-Ditridecyl-2,2’-bipyridine is unique due to the presence of long tridecyl chains, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring soluble ligands or in the formation of amphiphilic complexes .

Properties

CAS No.

91657-26-0

Molecular Formula

C36H60N2

Molecular Weight

520.9 g/mol

IUPAC Name

4-tridecyl-2-(4-tridecylpyridin-2-yl)pyridine

InChI

InChI=1S/C36H60N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-27-29-37-35(31-33)36-32-34(28-30-38-36)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-32H,3-26H2,1-2H3

InChI Key

JSVSZYZARGPNLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCC

Origin of Product

United States

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